![molecular formula C18H24Cl3N3O7 B011051 [2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride CAS No. 100173-36-2](/img/structure/B11051.png)
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride
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Overview
Description
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 is a complex organic compound with a unique structure that includes a nitrophenyl group, a dichloroacetamido group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 typically involves multiple steps, starting with the preparation of the nitrophenyl and dichloroacetamido intermediates. These intermediates are then reacted with a morpholine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichloroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution reactions.
Scientific Research Applications
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The dichloroacetamido group may also play a role in the compound’s activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as 1-(Morpholin-4-yl)prop-2-en-1-one.
Nitrophenyl compounds: Compounds with a nitrophenyl group, such as 4-nitrophenol.
Dichloroacetamido compounds: Compounds with a dichloroacetamido group, such as dichloroacetamide.
Uniqueness
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
100173-36-2 |
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Molecular Formula |
C18H24Cl3N3O7 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-morpholin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H23Cl2N3O7.ClH/c19-17(20)18(26)21-14(16(25)12-1-3-13(4-2-12)23(27)28)11-30-15(24)5-6-22-7-9-29-10-8-22;/h1-4,14,16-17,25H,5-11H2,(H,21,26);1H |
InChI Key |
FCGFQUYQXSJHAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Canonical SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Synonyms |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-mo rpholin-4-ylpropanoate hydrochloride |
Origin of Product |
United States |
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